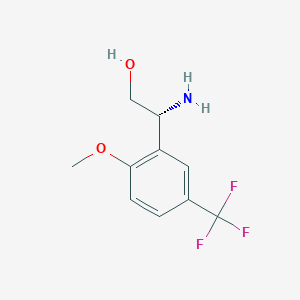
(r)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding due to its chiral nature and functional diversity.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups contribute to hydrophobic interactions and electronic effects. These interactions influence the compound’s binding affinity and specificity, leading to its observed biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
®-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol: Lacks the methoxy group, affecting its hydrophobicity and binding interactions.
®-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol: Contains a methyl group instead of a trifluoromethyl group, altering its steric and electronic characteristics.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique electronic and steric properties, making it distinct from similar compounds. These features enhance its versatility and effectiveness in various applications.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
Clé InChI |
XBBTVXKCYIGBGW-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(F)(F)F)[C@H](CO)N |
SMILES canonique |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


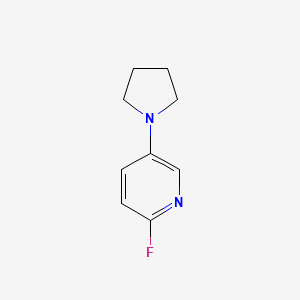

![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
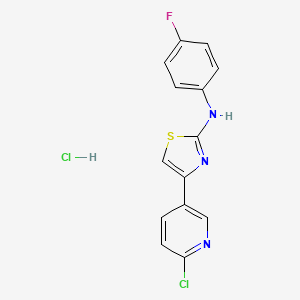
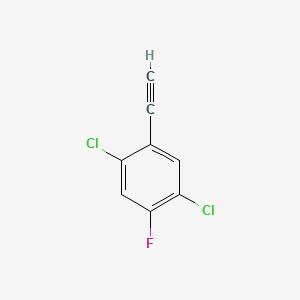
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
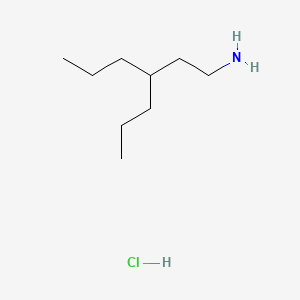

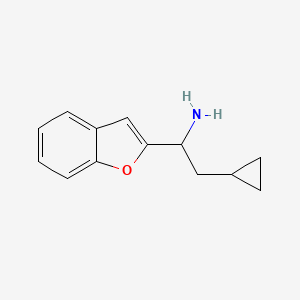
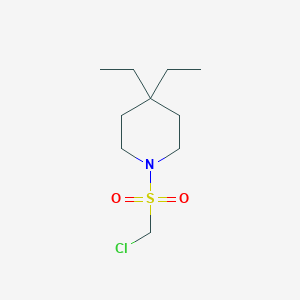
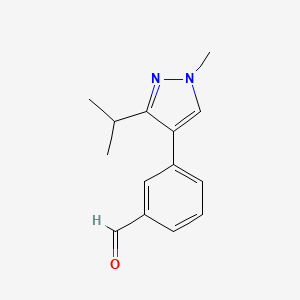
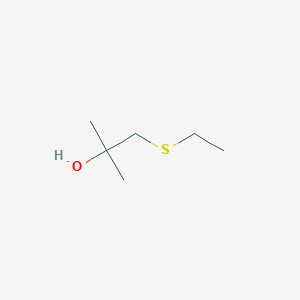
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
